

Navigating the Solubility Landscape of N-Cbz-glycine Ethyl Ester: A Technical Guide

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Compound of Interest

Compound Name: *N*-Cbz-glycine Ethyl Ester

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For researchers, scientists, and professionals in drug development, understanding the solubility of key chemical entities is paramount for successful formulation, synthesis, and purification processes. This technical guide delves into the solubility characteristics of **N-Cbz-glycine ethyl ester**, a crucial building block in peptide synthesis and pharmaceutical development.

While specific quantitative solubility data for **N-Cbz-glycine ethyl ester** in a range of organic solvents is not readily available in published literature, this guide provides a comprehensive overview of its general solubility properties. To offer valuable, actionable insights, we present detailed quantitative solubility data and experimental protocols for the closely related parent compound, N-Cbz-glycine. This information serves as a strong foundational reference, enabling researchers to make informed decisions regarding solvent selection and experimental design.

General Solubility Profile of N-Cbz-glycine Ethyl Ester

N-Cbz-glycine ethyl ester is generally characterized as a white to off-white crystalline solid. It exhibits good solubility in a variety of common organic solvents. This includes alcohols, ethers, and chlorinated hydrocarbons. Conversely, it demonstrates low solubility in water.^[1] This solubility profile is critical for its application in organic synthesis, particularly in peptide chemistry, where it is used as a protected form of the amino acid glycine to prevent unintended reactions.

Quantitative Solubility Data for N-Cbz-glycine

As a proxy to understand the solubility behavior of the ethyl ester, the following tables summarize the mole fraction solubility (x_1) of N-Cbz-glycine in fourteen different organic solvents at temperatures ranging from 283.15 K to 323.15 K. This data is derived from a comprehensive study utilizing a static gravimetric method.

Table 1: Mole Fraction Solubility (x_1) of N-Cbz-glycine in Alcohols

Temperature (K)	Methanol	Ethanol	n-Propanol	iso-Propanol	n-Butanol	iso-Butanol	n-Pentanol
283.15	0.0891	0.0553	0.0385	0.0456	0.0298	0.0215	0.0241
288.15	0.1035	0.0649	0.0454	0.0532	0.0351	0.0254	0.0284
293.15	0.1201	0.0762	0.0535	0.0621	0.0413	0.0301	0.0335
298.15	0.1392	0.0893	0.0631	0.0725	0.0486	0.0356	0.0396
303.15	0.1611	0.1046	0.0743	0.0845	0.0571	0.0421	0.0468
308.15	0.1862	0.1224	0.0874	0.0984	0.0669	0.0497	0.0552
313.15	0.2148	0.1430	0.1026	0.1145	0.0784	0.0585	0.0651
318.15	0.2475	0.1668	0.1204	0.1329	0.0917	0.0688	0.0767
323.15	0.2847	0.1944	0.1410	0.1541	0.1072	0.0808	0.0902

Table 2: Mole Fraction Solubility (x_1) of N-Cbz-glycine in Ketones, Esters, and Other Solvents

Temperature (K)	Acetone	2-Butanone	Methyl Acetate	Ethyl Acetate	Acetonitrile	Dichloromethane	Water
283.15	0.0652	0.0518	0.0481	0.0392	0.0195	0.0035	0.0008
288.15	0.0763	0.0607	0.0564	0.0462	0.0231	0.0042	0.0009
293.15	0.0892	0.0712	0.0662	0.0544	0.0274	0.0051	0.0011
298.15	0.1042	0.0835	0.0777	0.0641	0.0325	0.0061	0.0013
303.15	0.1216	0.0979	0.0912	0.0754	0.0385	0.0073	0.0015
308.15	0.1417	0.1147	0.1070	0.0886	0.0455	0.0088	0.0018
313.15	0.1650	0.1342	0.1255	0.1040	0.0537	0.0105	0.0021
318.15	0.1918	0.1569	0.1470	0.1219	0.0633	0.0126	0.0025
323.15	0.2227	0.1832	0.1719	0.1428	0.0746	0.0151	0.0030

Experimental Protocol: Static Gravimetric Method for Solubility Determination

The following provides a detailed methodology for determining the solubility of a solid compound in a solvent, as adapted from the study on N-Cbz-glycine.

Objective: To determine the equilibrium solubility of a solid solute in a given solvent at various temperatures.

Materials and Apparatus:

- Jacketed glass vessel
- Magnetic stirrer
- Thermostatic water bath with temperature control
- Analytical balance (precision of ± 0.1 mg)

- Drying oven
- Syringe with a filter (e.g., 0.45 µm pore size)

Procedure:

- **Sample Preparation:** Add an excess amount of the solid solute to a known mass of the solvent in the jacketed glass vessel. This ensures that a saturated solution is formed.
- **Equilibration:** Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally (typically several hours).
- **Phase Separation:** Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vessel for a predetermined period.
- **Sample Withdrawal:** Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a filter. The filter ensures that no solid particles are transferred.
- **Gravimetric Analysis:** Transfer the withdrawn sample into a pre-weighed container. Evaporate the solvent completely in a drying oven at a suitable temperature until a constant weight of the dissolved solid is achieved.
- **Calculation:** The mole fraction solubility (x_1) is calculated using the following equation:

$$x_1 = (m_1 / M_1) / [(m_1 / M_1) + (m_2 / M_2)]$$

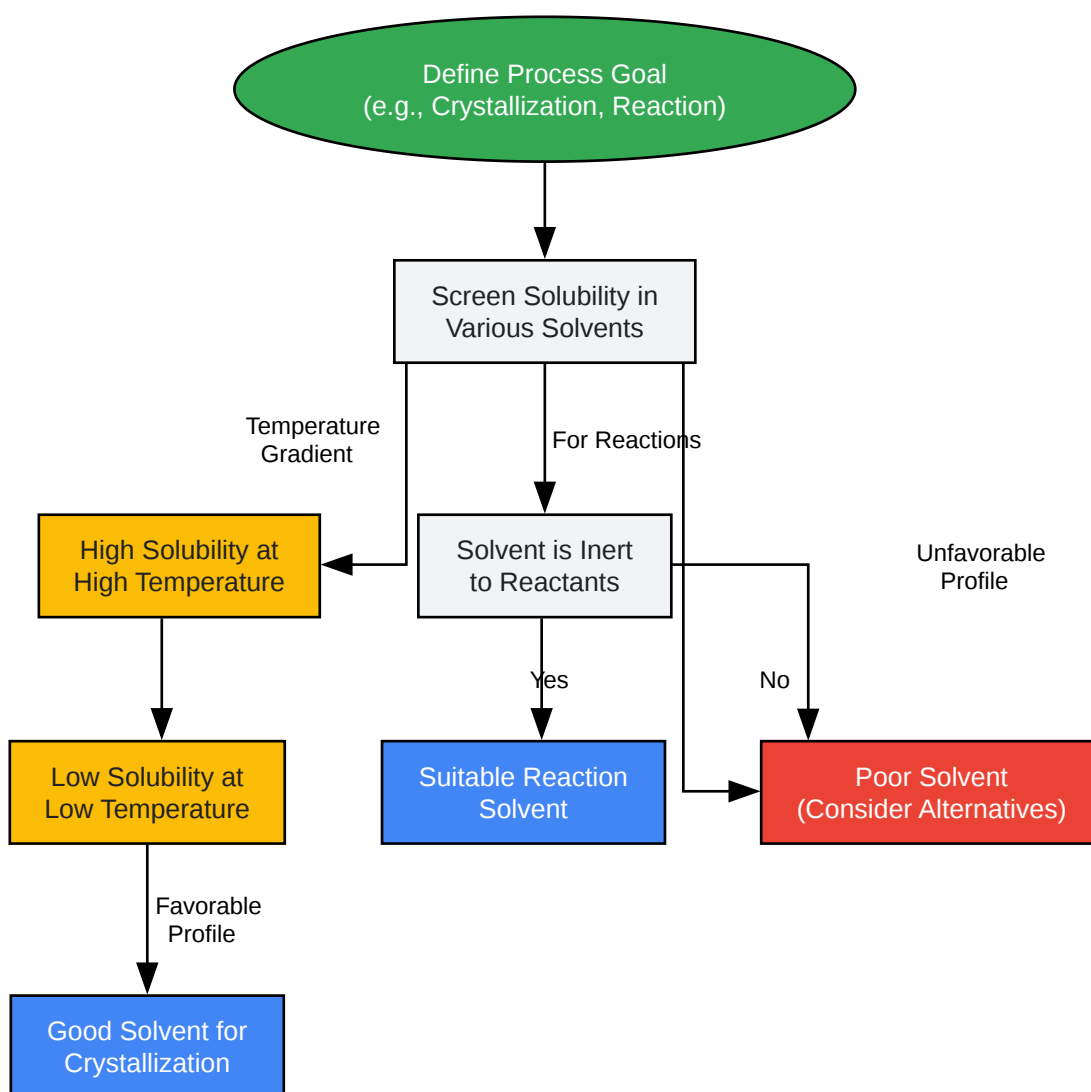
where:

- m_1 is the mass of the dissolved solute.
- M_1 is the molar mass of the solute.
- m_2 is the mass of the solvent.
- M_2 is the molar mass of the solvent.

- **Temperature Variation:** Repeat the procedure for each desired temperature point to generate a solubility curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the static gravimetric method for solubility determination.



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References

- 1. researchgate.net [researchgate.net]
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